trans-2-(2-Imino-4-methyl-1,2-dihydropyridin-1-yl)cyclobutan-1-ol
Overview
Description
Trans-2-(2-Imino-4-methyl-1,2-dihydropyridin-1-yl)cyclobutan-1-ol is a chemical compound with a unique structure that has garnered interest in various scientific fields. Its applications range from drug development to catalysis and materials synthesis.
Chemical Reactions Analysis
Trans-2-(2-Imino-4-methyl-1,2-dihydropyridin-1-yl)cyclobutan-1-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Trans-2-(2-Imino-4-methyl-1,2-dihydropyridin-1-yl)cyclobutan-1-ol is utilized in diverse scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows for the exploration of biological pathways and interactions.
Industry: It is used in catalysis and materials synthesis, contributing to the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which trans-2-(2-Imino-4-methyl-1,2-dihydropyridin-1-yl)cyclobutan-1-ol exerts its effects involves interactions with molecular targets and pathways.
Comparison with Similar Compounds
Trans-2-(2-Imino-4-methyl-1,2-dihydropyridin-1-yl)cyclobutan-1-ol can be compared with similar compounds such as:
Cyclobutanol derivatives: These compounds share the cyclobutane ring structure but differ in their functional groups.
Iminopyridine derivatives: These compounds contain the imino and pyridine groups but may have different ring structures.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
(1R,2R)-2-(2-imino-4-methylpyridin-1-yl)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-4-5-12(10(11)6-7)8-2-3-9(8)13/h4-6,8-9,11,13H,2-3H2,1H3/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSIQPDJSMUNJY-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=N)N(C=C1)C2CCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=N)N(C=C1)[C@@H]2CC[C@H]2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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